![molecular formula C18H12BrN3OS B2948089 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide CAS No. 394229-47-1](/img/structure/B2948089.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide
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Overview
Description
Benzimidazole derivatives are an important class of compounds in medicinal chemistry. The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes . Compounds containing the benzimidazole nucleus have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Synthesis Analysis
Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, 2-phenybenzimidazole derivatives can be synthesized by reacting o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide”, focusing on unique applications:
DNA Binding and Potential Drug Candidate
The compound has been studied for its ability to bind with DNA. Research suggests that it binds spontaneously and reversibly with DNA via a mixed binding mode, indicating its potential as a drug candidate for various biological applications .
Anti-microbial Activity
Studies have shown that benzimidazole derivatives exhibit anti-microbial activity. This compound, in particular, has been evaluated for its effectiveness against certain microbial species, suggesting its use in developing new antimicrobial agents .
Pharmacological Blocking of Quorum Sensing
Research involving benzimidazole derivatives has explored their role in blocking quorum sensing signals in bacteria, which can lead to reduced transcription of genes associated with pathogenicity, indicating potential applications in treating bacterial infections .
Anti-tubercular Activity
Compounds containing benzimidazole have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This suggests the compound’s potential use in developing treatments for tuberculosis .
Antimicrobial Potential Against Bacterial and Fungal Species
Benzimidazole compounds have been tested for their antimicrobial potential using tube dilution methods and have shown good activity against selected Gram-negative and positive bacterial and fungal species .
Antimicrobial Screening
The compound has been part of studies screening for antimicrobial potential using standard drugs as benchmarks. These studies provide insights into the development of new antimicrobial therapies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3OS/c19-16-10-9-15(24-16)18(23)20-12-7-5-11(6-8-12)17-21-13-3-1-2-4-14(13)22-17/h1-10H,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQAMLHGSSLSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide |
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